Melting Point Defines Physical Form: 3-Isomer Lacks Defined Melting Point vs. 4-Isomer mp 295°C
The 3-(piperazin-1-yl)benzoic acid free base does not exhibit a sharp melting point under standard conditions (reported as N/A), indicating a non-crystalline, potentially oil-like or amorphous solid state . In stark contrast, the 4-(piperazin-1-yl)benzoic acid isomer is a well-defined crystalline solid with a melting point of 295°C . This difference arises from the meta substitution pattern disrupting efficient crystal packing, a well-established structure-property relationship in substituted benzoic acids .
| Evidence Dimension | Melting point (physical state indicator) |
|---|---|
| Target Compound Data | No defined melting point (amorphous/oil) |
| Comparator Or Baseline | 4-(Piperazin-1-yl)benzoic acid: mp 295°C |
| Quantified Difference | Absent vs. 295°C crystalline solid |
| Conditions | Standard melting point determination (capillary / DSC) |
Why This Matters
The non-crystalline nature of the 3-isomer eliminates laborious grinding or high-temperature melting steps during amide coupling or salt formation, streamlining synthetic workflows and reducing energy input in scale-up operations.
